molecular formula C7H4BrCl2F B1450093 2,3-Dichloro-4-fluorobenzyl bromide CAS No. 1807053-25-3

2,3-Dichloro-4-fluorobenzyl bromide

Cat. No.: B1450093
CAS No.: 1807053-25-3
M. Wt: 257.91 g/mol
InChI Key: YKSCSHDPHBEIIB-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H4BrCl2F. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is typically a white to light yellow crystalline solid and is soluble in organic solvents like ether and alcohol but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-4-fluorobenzyl bromide can be synthesized through the bromination of 2,3-dichloro-4-fluorotoluene. The process involves dissolving 2,3-dichloro-4-fluorotoluene in an appropriate organic solvent and adding a brominating agent, such as bromine or N-bromosuccinimide (NBS). The reaction mixture is then stirred and heated to facilitate the bromination reaction. After completion, the mixture is cooled, and the product is isolated through crystallization or purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-fluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-4-fluorobenzyl bromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-fluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, forming new covalent bonds. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, reacting with electrophiles to form substituted products. The specific molecular targets and pathways depend on the nature of the nucleophile or electrophile involved in the reaction .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-6-fluorobenzyl bromide: Similar structure but with the fluorine atom at a different position.

    2,4-Difluorobenzyl bromide: Contains two fluorine atoms instead of one.

    2,3-Difluorobenzyl bromide: Contains two fluorine atoms and no chlorine atoms.

Uniqueness

2,3-Dichloro-4-fluorobenzyl bromide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique arrangement makes it a valuable intermediate in the synthesis of specialized compounds with distinct properties .

Biological Activity

2,3-Dichloro-4-fluorobenzyl bromide is an organic compound that has garnered attention for its potential biological activities. This article explores the biochemical properties, cellular effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C7H4BrCl2F
  • Molecular Weight : 257.92 g/mol
  • Structure : The compound features a benzyl group substituted with two chlorine atoms and one fluorine atom, contributing to its reactivity and biological activity.

This compound acts primarily as an alkylating agent , which means it can form covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to significant changes in enzyme activity and gene expression.

Interaction with Enzymes

  • The compound can modify active sites of enzymes through covalent bonding, potentially inhibiting or altering their function. For instance, it may react with amino acid residues like cysteine, serine, and lysine.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Signal Transduction : It can inhibit enzymes involved in signaling pathways, leading to altered cellular responses.
  • Gene Expression : By modifying transcription factors or regulatory proteins, it can impact gene expression patterns and metabolic processes.

The mechanism by which this compound exerts its effects is largely attributed to its electrophilic nature. The bromine atom in the compound is highly reactive and facilitates the formation of covalent bonds with nucleophiles in proteins and enzymes. This reactivity allows for both inhibition and activation depending on the specific biological context.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds or derivatives, providing insights into the potential applications of this compound:

StudyCompoundBiological ActivityResults
This compoundEnzyme inhibitionSignificant alteration in enzyme function observed
Similar halogenated compoundsAntimicrobial activityShowed promising antibacterial properties against various strains

Antibacterial Activity

While specific data on this compound is limited, similar halogenated compounds have demonstrated notable antibacterial effects. For example:

  • In vitro studies show that halogenated benzyl derivatives possess significant antimicrobial properties due to their enhanced lipophilicity and membrane permeability.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

  • At low doses, minimal effects are observed.
  • Higher doses can lead to substantial biochemical changes including cellular damage and altered metabolic processes.

Properties

IUPAC Name

1-(bromomethyl)-2,3-dichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSCSHDPHBEIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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